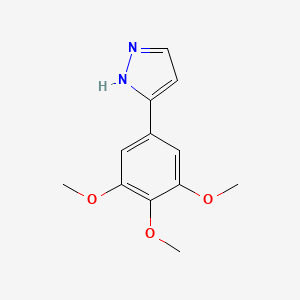

3-(3,4,5-triméthoxyphényl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division .

Biochemical Pathways

For example, the inhibition of Hsp90 can disrupt protein folding and degradation, affecting multiple signaling pathways .

Result of Action

Based on the known targets of trimethoxyphenyl compounds, it can be inferred that the compound may have potential anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .

Analyse Biochimique

Biochemical Properties

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole interacts with several enzymes and proteins. The TMP group, which is a part of this compound, has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the compound’s ability to fit into specific binding sites of these biomolecules .

Cellular Effects

The compound has shown notable effects on various types of cells. For instance, it has displayed anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit enzymes such as tubulin and Hsp90, thereby disrupting the normal functioning of cells .

Temporal Effects in Laboratory Settings

Compounds containing the TMP group have demonstrated significant efficacy against various diseases, indicating their potential stability and long-term effects on cellular function .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring .

Industrial Production Methods

While specific industrial production methods for 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted pyrazoles.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-Trimethoxyphenylhydrazine: A precursor in the synthesis of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole.

3,4,5-Trimethoxyphenylacetic acid: Another compound containing the 3,4,5-trimethoxyphenyl group, used in different synthetic applications.

Uniqueness

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4,5-trimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Activité Biologique

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The findings are supported by various studies and data tables that summarize key research results.

Chemical Structure and Properties

The molecular formula of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole is C12H15N with a molecular weight of approximately 201.26 g/mol. The compound features a pyrazole ring substituted with a trimethoxyphenyl group, which is crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole as an anticancer agent. A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines including MDA-MB-468 (triple-negative breast cancer) and HepG2 (liver cancer) using the MTT assay. The results indicated that:

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values of 14.97 μM after 24 hours against MDA-MB-468 cells, compared to 49.90 μM for the standard drug Paclitaxel .

- Mechanism of Action : The anticancer effect was associated with the induction of apoptosis through increased levels of reactive oxygen species (ROS) and activation of caspase-3 .

Table 1: Cytotoxicity Data of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |

|---|---|---|

| MDA-MB-468 | 14.97 | 6.45 |

| HepG2 | Not specified | Not specified |

| Comparison (Paclitaxel) | 49.90 | 25.19 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. Research indicates that compounds similar to 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole exhibit inhibition of inflammatory mediators such as COX-2 and TNF-alpha. These effects suggest potential therapeutic applications in conditions characterized by inflammation .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole has shown promising antimicrobial activity against various bacterial strains. Studies have reported that derivatives of pyrazoles possess significant antibacterial effects, making them candidates for further development as antimicrobial agents.

Case Studies

- Triple-Negative Breast Cancer : A study demonstrated that treatment with 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole led to a marked increase in apoptosis in MDA-MB-468 cells when compared to untreated controls . Flow cytometry analysis confirmed a significant rise in early apoptotic cells.

- Combination Therapies : Research has explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin. In one study, the combination showed enhanced cytotoxicity in MDA-MB-231 cells compared to either agent alone .

Propriétés

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-10-6-8(9-4-5-13-14-9)7-11(16-2)12(10)17-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSEKUPSWKJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.